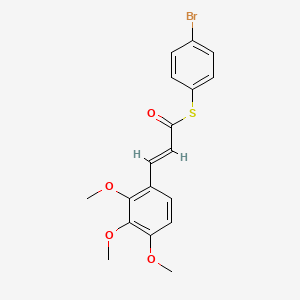

![molecular formula C12H11NO B2914148 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one CAS No. 4514-03-8](/img/structure/B2914148.png)

1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one (THCPQ) is a heterocyclic compound that has been studied for its potential applications in various scientific research fields. It has been found to have a wide range of biological activities, including anti-inflammatory, immunosuppressive, and antifungal activities. It is also known to have a strong antioxidant activity and has been studied for its potential use in treating various diseases. In

Aplicaciones Científicas De Investigación

Green Synthesis of Derivatives

A study by Lei et al. (2011) developed a green, efficient, and rapid procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives. This method emphasizes operational simplicity, mild reaction conditions, and minimal environmental impact, showcasing the compound's versatility in green chemistry applications (Min Lei, Lei Ma, Lihong Hu, 2011).

Targeted Imaging Agents

Ramesh et al. (2010) synthesized iodo-substituted tetrahydro-3H-cyclopenta[c]quinolines targeting the G protein-coupled estrogen receptor GPR30 for potential use as imaging agents. Their research highlights the compound's potential in developing diagnostic tools for diseases like cancer (C. Ramesh, T. Nayak, Ritwik Burai, et al., 2010).

Visible-Light-Promoted Synthesis

Liu et al. (2018) described a visible-light-promoted tandem annulation process for the synthesis of cyclopenta[c]quinolin-4(5H)-ones. This innovative approach utilizes visible-light photoredox catalysis, indicating the compound's role in facilitating novel synthetic methodologies (Yu Liu, Ren‐Jie Song, S. Luo, Jin‐Heng Li, 2018).

Antitubercular Compounds

Kantevari et al. (2011) reported the synthesis and antitubercular evaluation of novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones. Their findings reveal the compound's potential as a basis for developing new antitubercular agents (S. Kantevari, Santhosh Reddy Patpi, B. Sridhar, et al., 2011).

Selective Sensing of Cyanide

Na et al. (2014) developed a highly selective colorimetric chemosensor based on a Schiff base derivative of cyclopenta[c]quinolin-8-ol for detecting cyanide in aqueous solutions. This application underscores the compound's utility in environmental monitoring and safety (Y. Na, G. Park, H. Jo, et al., 2014).

Alzheimer’s Disease Treatment

Czarnecka et al. (2019) discovered cyclopentaquinoline analogues as multifunctional agents for treating Alzheimer's disease, highlighting the compound's therapeutic potential in neurodegenerative diseases (Kamila Czarnecka, Małgorzata Girek, Paweł Kręcisz, et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is believed that it interacts with its targets through a series of complex biochemical reactions .

Biochemical Pathways

It is known that quinoline derivatives, which this compound is a part of, play significant roles in various biochemical pathways .

Result of Action

The molecular and cellular effects of 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one’s action are currently under investigation . As more research is conducted, we will gain a better understanding of these effects.

Action Environment

The action, efficacy, and stability of 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one can be influenced by various environmental factors . These can include temperature, pH, and the presence of other compounds or enzymes.

Propiedades

IUPAC Name |

1,2,3,5-tetrahydrocyclopenta[c]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-2,4,7H,3,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTENSGGVNTZUPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)NC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

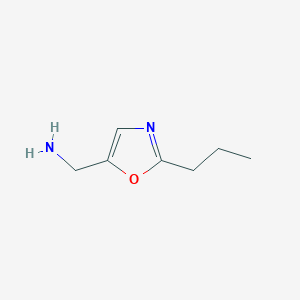

![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2914065.png)

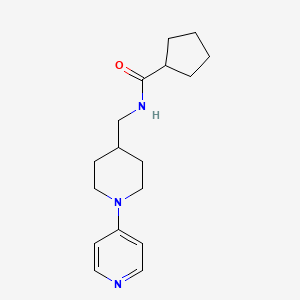

![N-(3,4-dimethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2914066.png)

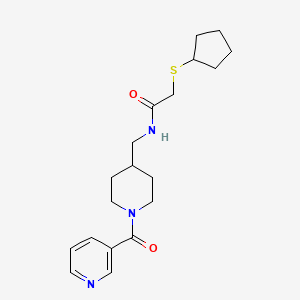

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2914072.png)

![[1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine;dihydrochloride](/img/structure/B2914073.png)

![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2914079.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914080.png)

![1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2914081.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2914084.png)

![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2914088.png)